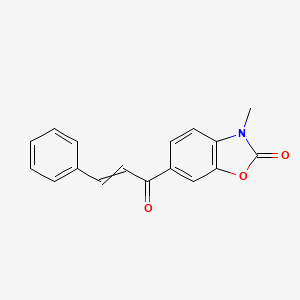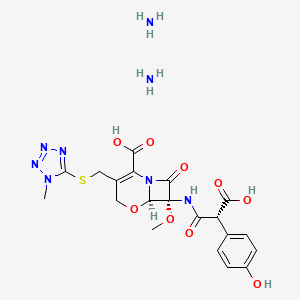
Moxalactam diammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of moxalactam diammonium involves several key steps. The benzhydrol ester of 6-aminopenicillanic acid is S-chlorinated and treated with a base, leading to the formation of an intermediate sulfenyl chloride . This intermediate is then displaced with propargyl alcohol in the presence of zinc chloride, resulting in a diastereoisomer . The side chain is protected as the phenylacetylamide, and the triple bond is partially reduced using a Lindlar catalyst . The epoxide is opened with 1-methyl-1H-tetrazole-5-thiol, followed by Jones oxidation, ozonolysis, and reaction with thionyl chloride and pyridine . The final step involves an intramolecular Wittig reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Moxalactam diammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Jones reagent.
Reduction: Partial reduction of the triple bond is achieved using Lindlar catalyst.
Substitution: The epoxide ring can be opened with nucleophiles such as 1-methyl-1H-tetrazole-5-thiol.
Common Reagents and Conditions
Oxidation: Jones reagent
Reduction: Lindlar catalyst
Substitution: 1-methyl-1H-tetrazole-5-thiol
Major Products Formed
The major products formed from these reactions include intermediates that lead to the final this compound structure, such as the diastereoisomer and the epoxide intermediate .
Aplicaciones Científicas De Investigación
Moxalactam diammonium has a wide range of scientific research applications:
Mecanismo De Acción
Moxalactam diammonium exerts its antibacterial effects by interfering with bacterial cell wall synthesis. It inhibits the cross-linking of peptidoglycan, which is essential for bacterial cell wall integrity . Additionally, it activates bacterial cell autolysins, leading to cell lysis . The compound’s methyltetrazolethio moiety maximizes in vitro activity, while the 7-alpha-methoxy substituent confers beta-lactamase stability .
Comparación Con Compuestos Similares
Moxalactam diammonium is unique among beta-lactam antibiotics due to its structural differences and enhanced antibacterial activity. Similar compounds include:
Cephalosporins: Structurally related but with a sulfur atom instead of oxygen.
Penicillins: Another class of beta-lactam antibiotics with a different core structure.
This compound stands out due to its broad-spectrum activity and stability against beta-lactamase enzymes .
Propiedades
Número CAS |
77121-76-7 |
|---|---|
Fórmula molecular |
C20H26N8O9S |
Peso molecular |
554.5 g/mol |
Nombre IUPAC |
azane;(6R,7R)-7-[[(2R)-2-carboxy-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H20N6O9S.2H3N/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9;;/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32);2*1H3/t12-,18-,20+;;/m1../s1 |
Clave InChI |
MJOUVQKVCMZNBV-GDUWRUPCSA-N |
SMILES isomérico |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)[C@@H](C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O.N.N |
SMILES canónico |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O.N.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


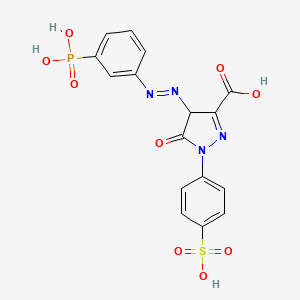
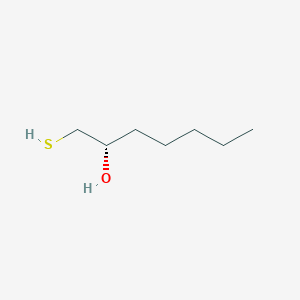
![4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14430371.png)
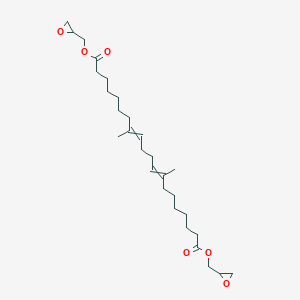


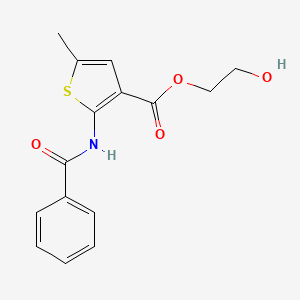
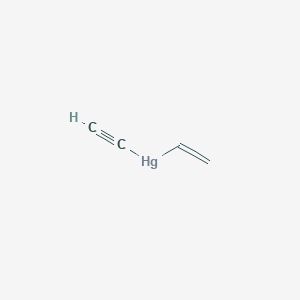
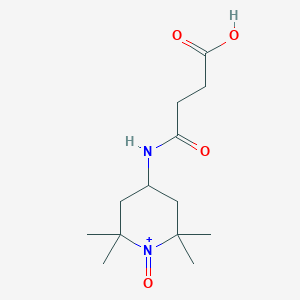
![1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14430402.png)
![3-[2-(Phenanthren-9-yl)ethenyl]thiophene](/img/structure/B14430407.png)
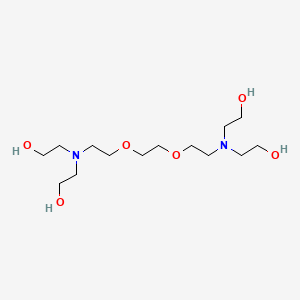
![6-{(Hydroxyamino)[2-hydroxy-4-(octan-2-yl)phenyl]methylidene}-3-(octan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14430416.png)
